molecular formula C19H20ClN5OS B2691834 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 577756-76-4

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2691834
CAS No.: 577756-76-4
M. Wt: 401.91
InChI Key: WNBCCPRWNTWWJE-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a chemical compound with the CAS Number 577756-76-4 and a molecular weight of 401.911 g/mol . Its molecular formula is C19H20ClN5OS . The compound features a complex structure that incorporates a 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl group linked via a sulfanyl bridge to a 1-(4-methylpiperidin-1-yl)ethan-1-one moiety, as represented by the SMILES notation CC1CCN(CC1)C(=O)CSc1ncnc2c1cnn2c1ccc(cc1)Cl . This specific architecture, combining a pyrazolopyrimidine scaffold with a chlorophenyl group and a methylpiperidine ring, suggests potential research applications in medicinal chemistry and drug discovery, particularly in the development of targeted kinase inhibitors. Compounds with pyrazolo[3,4-d]pyrimidine cores are often investigated for their ability to modulate various biochemical pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can procure this compound in multiple quantities, with availability typically within three weeks .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS/c1-13-6-8-24(9-7-13)17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-4-2-14(20)3-5-15/h2-5,10,12-13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBCCPRWNTWWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Molecular Weight Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 4-chlorophenyl, sulfanyl-ethanone, 4-methylpiperidine ~432.3 g/mol
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one (51d) Pyrido[3,4-d]pyrimidinone Methylsulfonylphenyl, piperidine-ethyl ~610.7 g/mol
6-Substituted Phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one (14,17–19) Pyrazolo-thiazolo-pyrimidine Thiazolo ring, substituted phenyl ~450–500 g/mol

Key Observations :

  • Pyrazolo[3,4-d]pyrimidine derivatives (target compound) prioritize kinase selectivity, while pyrido[3,4-d]pyrimidinones (e.g., 51d) often target inflammatory pathways .
Substituent and Linker Modifications
Compound Name Substituent/Linker Functional Impact Reference
Target Compound Sulfanyl (-S-) linker Enhances metabolic stability compared to ether (-O-) linkers
{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(6-methyl-pyridin-2-yl)-methanone Oxy (-O-) linker, methanesulfonylphenyl May improve solubility but increase susceptibility to oxidation
1-{4-[5-(4-Chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-2-hydroxyethanone Hydroxyethyl linker Introduces hydrogen-bonding capacity, enhancing aqueous solubility

Key Observations :

  • Sulfanyl linkers (target compound) offer superior oxidative stability over oxy linkers () but may reduce polarity .
  • Hydroxyethyl substituents () improve solubility but could complicate synthetic routes .
Piperidine Derivatives
Compound Name Piperidine Substitution Impact on Pharmacokinetics Reference
Target Compound 4-Methylpiperidine Balances lipophilicity and membrane permeability
1-(4-(4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl)-3-nitrophenyl)ethan-1-one Nitrophenyl-piperidine Increases electron-withdrawing effects, potentially enhancing reactivity
1-[1-(4-Methylphenyl)-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine Methylphenyl, methylsulfanyl Enhances steric bulk, possibly reducing off-target interactions

Key Observations :

  • 4-Methylpiperidine (target compound) optimizes steric effects without excessive hydrophobicity, unlike nitro-substituted analogs () .
  • Methylsulfanyl groups () may improve binding pocket compatibility in kinase targets .

Biological Activity

The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological properties. The presence of both piperidine and sulfanyl groups in its structure suggests a multifaceted interaction with biological targets.

Chemical Structure

The molecular structure can be represented as follows:

C18H21ClN6S(Molecular Weight 376 92 g mol)\text{C}_{18}\text{H}_{21}\text{Cl}\text{N}_6\text{S}\quad (\text{Molecular Weight 376 92 g mol})

The biological activity of this compound is likely mediated through interactions with various molecular targets, including enzymes and receptors. The sulfanyl group may facilitate covalent bonding with nucleophilic residues in proteins, while the pyrazolo[3,4-d]pyrimidine core can interact with hydrophobic pockets in target proteins. This dual mechanism could enhance the compound's efficacy in modulating biological pathways.

Anticancer Activity

Research indicates that pyrazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the one have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives could inhibit key kinases involved in cancer progression, such as p70S6K and Akt-1 .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. A related study found that certain pyrazolopyrimidine derivatives displayed strong AChE inhibitory activity with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that the compound may also serve as a therapeutic agent for conditions like Alzheimer's disease.

Antibacterial Activity

The antibacterial properties of similar compounds have been documented, showing moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The incorporation of piperidine moieties has been linked to enhanced antibacterial efficacy .

Study on Pyrazolopyrimidine Derivatives

A comprehensive study evaluated a series of pyrazolopyrimidine derivatives, including those with sulfanyl groups. The findings highlighted:

  • Anticancer Efficacy : In vitro assays showed significant inhibition of cancer cell lines.
  • Enzyme Inhibition : Compounds demonstrated potent inhibition against AChE and urease.
  • Antibacterial Screening : Several derivatives exhibited promising antibacterial activity against common pathogens.
Compound NameIC50 (µM)Target Activity
Compound A2.14AChE Inhibition
Compound B0.63Urease Inhibition
Compound C5.00Antibacterial

Docking Studies

Molecular docking studies have elucidated the binding interactions of these compounds with target proteins, revealing crucial insights into their mechanism of action. The docking results indicated favorable binding affinities, suggesting that modifications in the chemical structure could enhance biological activity.

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